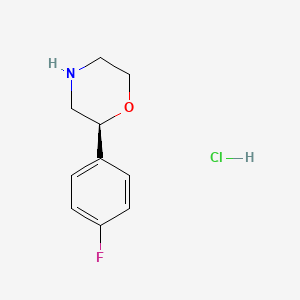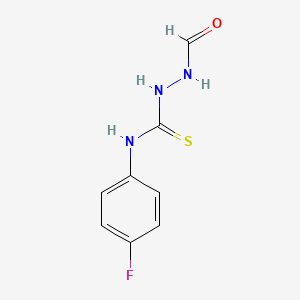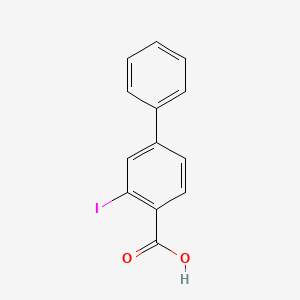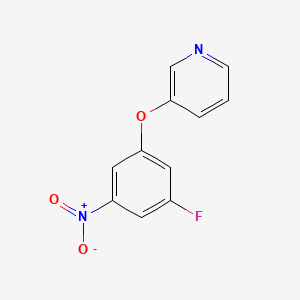![molecular formula C6H4N4O2 B1398629 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-28-8](/img/structure/B1398629.png)
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Overview
Description
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is the cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . This disruption of the cell cycle can lead to the induction of apoptosis within cells .
Result of Action
This compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression and apoptosis within cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it interacts with the epidermal growth factor receptor (EGFR), leading to the inhibition of its signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . It affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death . Furthermore, it has been observed to influence cell signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis and tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs and EGFR, inhibiting their activity . This binding leads to the disruption of downstream signaling pathways, resulting in altered gene expression and inhibition of cell proliferation . Additionally, the compound has been shown to increase the levels of caspase-3, a key enzyme involved in the execution phase of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of metabolites within cells . Additionally, it has been shown to affect the activity of key metabolic enzymes, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its therapeutic effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function . The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole-4-carboxylic acid derivatives with triethyl orthoformate under acidic conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Scientific Research Applications
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid can be compared with other similar compounds such as:
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: This compound also features a fused ring system and exhibits similar biological activities, including CDK inhibition.
Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a fused ring system, known for its diverse biological activities.
The uniqueness of this compound lies in its specific ring structure and the position of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPEYXFODAMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725529 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095822-28-8 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the aryl migration reaction observed in 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines?
A: The aryl migration reaction, a type of benzilic acid rearrangement, is crucial for synthesizing 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids from 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines [, ]. This reaction, facilitated by sodium hydroxide in dimethyl sulfoxide (DMSO), showcases a unique transformation within this class of compounds.
Q2: How can 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives be further modified?
A: The 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids can be oxidized to their corresponding 4-aryl-1H-pyrazolo[3,4-d]pyrimidines using potassium ferricyanide. This oxidation eliminates carbon dioxide, offering another avenue for structural diversification [, ].
Q3: What happens when 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines react with sodium hydroxide in DMSO?
A: Instead of aryl migration, reacting 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines with sodium hydroxide in DMSO leads to ring fission of the pyrazole moiety. This reaction yields 6-anilino-4-aryl-5-pyrimidinecarbonitriles, highlighting the impact of substituents on the reaction pathway [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)








![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)

![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)
![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)
